molecular formula C11H16BrN B13272769 [(4-Bromo-3-methylphenyl)methyl](propyl)amine

[(4-Bromo-3-methylphenyl)methyl](propyl)amine

Cat. No.: B13272769
M. Wt: 242.16 g/mol
InChI Key: SENWTEJZYWFILL-UHFFFAOYSA-N
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Description

(4-Bromo-3-methylphenyl)methylamine is an organic compound with the molecular formula C10H14BrN It is a derivative of phenylamine, where the phenyl ring is substituted with a bromine atom at the 4-position and a methyl group at the 3-position The compound also contains a propylamine group attached to the phenyl ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methylphenyl)methylamine typically involves the following steps:

    Bromination: The starting material, 3-methylphenylmethanol, is brominated using bromine in the presence of a suitable catalyst to yield 4-bromo-3-methylbenzyl bromide.

    Amination: The 4-bromo-3-methylbenzyl bromide is then reacted with propylamine under basic conditions to form (4-Bromo-3-methylphenyl)methylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methylphenyl)methylamine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, to form different substituted derivatives.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a simpler amine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically involves nucleophiles like sodium hydroxide or sodium methoxide in polar solvents.

    Oxidation: Requires strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Substituted amines or alcohols.

    Oxidation: Carboxylic acids.

    Reduction: Dehalogenated amines.

Scientific Research Applications

(4-Bromo-3-methylphenyl)methylamine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting neurological pathways.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromo-3-methylphenyl)methylamine depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes in the body, altering their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-3-methylphenyl)methylamine
  • (4-Bromo-3-methylphenyl)methylamine
  • (4-Bromo-3-methylphenyl)methylamine

Uniqueness

(4-Bromo-3-methylphenyl)methylamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the propylamine group can also affect its solubility and overall chemical behavior compared to its methyl and ethyl analogs.

Properties

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

IUPAC Name

N-[(4-bromo-3-methylphenyl)methyl]propan-1-amine

InChI

InChI=1S/C11H16BrN/c1-3-6-13-8-10-4-5-11(12)9(2)7-10/h4-5,7,13H,3,6,8H2,1-2H3

InChI Key

SENWTEJZYWFILL-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC(=C(C=C1)Br)C

Origin of Product

United States

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